REACTION_CXSMILES
|
ClC1C=CC([CH:8]2[C:13](=[O:14])[CH:12]=[C:11](C(F)(F)F)[N:10](C)[C:9]2=[O:20])=CC=1.P(Cl)(Cl)(Cl)=O>CCN(C1C=CC=CC=1)CC>[NH:10]1[CH:11]=[CH:12][CH:13]=[CH:8][C:9]1=[O:20].[N:10]1[CH:9]=[CH:8][C:13](=[O:14])[CH2:12][CH:11]=1
|
Name
|
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1C(N(C(=CC1=O)C(F)(F)F)C)=O
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
by stirring at from 100 to 120° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was distilled off under reduced pressure, and ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added to the obtained residue
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The organic layer was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was separated
|
Type
|
CUSTOM
|
Details
|
purified by high performance liquid chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 37% |
Name
|
|
Type
|
product
|
Smiles
|
N1=CCC(C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC([CH:8]2[C:13](=[O:14])[CH:12]=[C:11](C(F)(F)F)[N:10](C)[C:9]2=[O:20])=CC=1.P(Cl)(Cl)(Cl)=O>CCN(C1C=CC=CC=1)CC>[NH:10]1[CH:11]=[CH:12][CH:13]=[CH:8][C:9]1=[O:20].[N:10]1[CH:9]=[CH:8][C:13](=[O:14])[CH2:12][CH:11]=1
|
Name
|
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1C(N(C(=CC1=O)C(F)(F)F)C)=O
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
by stirring at from 100 to 120° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was distilled off under reduced pressure, and ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added to the obtained residue
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The organic layer was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was separated
|
Type
|
CUSTOM
|
Details
|
purified by high performance liquid chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 37% |
Name
|
|
Type
|
product
|
Smiles
|
N1=CCC(C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC([CH:8]2[C:13](=[O:14])[CH:12]=[C:11](C(F)(F)F)[N:10](C)[C:9]2=[O:20])=CC=1.P(Cl)(Cl)(Cl)=O>CCN(C1C=CC=CC=1)CC>[NH:10]1[CH:11]=[CH:12][CH:13]=[CH:8][C:9]1=[O:20].[N:10]1[CH:9]=[CH:8][C:13](=[O:14])[CH2:12][CH:11]=1
|
Name
|
3-(4-chlorophenyl)-2,4-dioxo-1-methyl-6-trifluoromethyl-1,2,3,4-tetrahydropyridine
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1C(N(C(=CC1=O)C(F)(F)F)C)=O
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
by stirring at from 100 to 120° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was distilled off under reduced pressure, and ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added to the obtained residue
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The organic layer was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was separated
|
Type
|
CUSTOM
|
Details
|
purified by high performance liquid chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 37% |
Name
|
|
Type
|
product
|
Smiles
|
N1=CCC(C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |